Strictamine: A Technical Guide to Its Natural Sources and Isolation from Alstonia scholaris
Strictamine: A Technical Guide to Its Natural Sources and Isolation from Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strictamine, a monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) class, has garnered significant scientific interest due to its potential pharmacological activities, including the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is implicated in inflammatory responses and immune regulation. This technical guide provides a comprehensive overview of the natural sources of strictamine, with a primary focus on its isolation from Alstonia scholaris. The document details experimental protocols for extraction and purification, presents quantitative data on its occurrence, and illustrates the biosynthetic pathway and isolation workflow.
Natural Sources of Strictamine
Strictamine is found in several species of the Apocynaceae family. The most prominent and well-documented sources include:
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Alstonia scholaris : Commonly known as the devil's tree, this plant is a rich source of a wide array of alkaloids. Strictamine has been identified in various parts of the plant, including the leaves, flowers, fruit pods, and stem bark.[1][2][3][4]
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Rhazya stricta : This medicinal plant is another significant source from which strictamine has been isolated.[5][6]
While Alstonia scholaris is a well-known source, the concentration of strictamine can vary between different plant organs.
Quantitative Analysis of Strictamine and Total Alkaloids
The yield of strictamine and total alkaloids from Alstonia scholaris is influenced by the plant part used, geographical location, and the extraction method employed. The following table summarizes available quantitative data.
| Plant Material | Extraction Method | Analyte | Yield/Content | Reference |
| Alstonia scholaris Leaves | Methanolic Soxhlet Extraction | Total Alkaloids | 3.61% of total extract | [7] |
| Alstonia scholaris Leaves | Not Specified | Strictamine | Present, not quantified | [1] |
| Alstonia scholaris Fruit Pods | Not Specified | Strictamine | Present, not quantified | [2][3] |
| Alstonia scholaris Flowers | Not Specified | Strictamine | Present, not quantified | [1][3] |
| Alstonia scholaris Stem Bark | Not Specified | Strictamine | Present, not quantified | [1] |
Note: Specific quantitative yield data for strictamine from different parts of Alstonia scholaris is limited in the reviewed literature. The provided data for total alkaloids offers a general indication of the alkaloidal richness of the plant.
Isolation of Strictamine from Alstonia scholaris
The isolation of strictamine from Alstonia scholaris typically involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other phytochemicals, and chromatographic purification. The following is a detailed experimental protocol synthesized from established methods for alkaloid isolation from this plant.
Materials and Equipment
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Plant Material: Dried and powdered leaves/bark of Alstonia scholaris.
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Solvents: Methanol (B129727), n-hexane, ethyl acetate, chloroform (B151607), 1% Hydrochloric Acid (HCl), 25% Ammonium (B1175870) Hydroxide (B78521) (NH₄OH).
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Chromatography: Silica (B1680970) gel (60-120 mesh) for column chromatography, TLC plates (silica gel 60 F254).
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Apparatus: Soxhlet extractor or percolation apparatus, rotary evaporator, pH meter, chromatography columns, filtration apparatus (Whatman No. 1 filter paper), TLC developing chamber, UV lamp.
Experimental Protocol
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Extraction:
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A known quantity (e.g., 500 g) of powdered Alstonia scholaris plant material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus for approximately 48-72 hours.[8] Alternatively, percolation with ethanol (B145695) for an extended period (e.g., two months) can be employed.[9]
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The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Acid-Base Partitioning:
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The crude extract is dissolved in 1% aqueous HCl to protonate the alkaloids, rendering them water-soluble.
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This acidic solution is then washed with a non-polar solvent like n-hexane or chloroform to remove fats, waxes, and other non-alkaloidal impurities.[8]
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The aqueous layer containing the alkaloid hydrochlorides is then basified to a pH of 9-10 with ammonium hydroxide to precipitate the free alkaloids.
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The basified solution is repeatedly extracted with a solvent such as chloroform or ethyl acetate. The organic layers are combined.
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Purification:
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The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the total alkaloid fraction.
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This fraction is then subjected to column chromatography on silica gel.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.
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Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
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Further purification of the strictamine-containing fractions can be achieved by repeated column chromatography or preparative TLC to obtain the pure compound.
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Visualization of Experimental Workflow and Biosynthetic Pathway
Experimental Workflow for Strictamine Isolation
Caption: A generalized workflow for the isolation of strictamine.
Biosynthetic Pathway of Strictamine
Caption: Key steps in the biosynthetic pathway leading to strictamine.
Conclusion
Alstonia scholaris stands out as a primary natural source of the akuammiline alkaloid, strictamine. The isolation of this compound relies on classical phytochemical techniques involving solvent extraction, acid-base partitioning, and chromatographic separation. While the general biosynthetic pathway from strictosidine is understood, further research is needed to fully elucidate the specific enzymatic transformations in the later stages of strictamine formation. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug development to further explore the potential of strictamine.
References
- 1. Strictosidine: from alkaloid to enzyme to gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formal total synthesis of (±)-strictamine – the [2,3]-Stevens rearrangement for construction of octahydro-2 H -2,8-methanoquinolizines - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06125G [pubs.rsc.org]
- 7. ijpbs.com [ijpbs.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine† - PMC [pmc.ncbi.nlm.nih.gov]
